BenchChemオンラインストアへようこそ!

7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Benzodiazepine reduction Diborane reduction Tetrahydro-1,4-benzodiazepine synthesis

7-Chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (CAS 2241142-13-0; molecular formula C15H14ClFN2; molecular weight 276.73 g/mol) is a fully saturated (tetrahydro) 1,4-benzodiazepine distinguished by a 7-chloro substituent on the fused benzene ring and a 2-fluorophenyl group at the 5-position. Unlike the more common 1,3-dihydro-2H-1,4-benzodiazepin-2-one pharmacophore found in drugs such as diazepam, flurazepam, or their desalkyl metabolites, this compound possesses a completely reduced diazepine ring, which fundamentally alters its basicity, conformational flexibility, and hydrogen-bonding capacity.

Molecular Formula C15H14ClFN2
Molecular Weight 276.74
CAS No. 2241142-13-0
Cat. No. B2977066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
CAS2241142-13-0
Molecular FormulaC15H14ClFN2
Molecular Weight276.74
Structural Identifiers
SMILESC1CNC2=C(C=C(C=C2)Cl)C(N1)C3=CC=CC=C3F
InChIInChI=1S/C15H14ClFN2/c16-10-5-6-14-12(9-10)15(19-8-7-18-14)11-3-1-2-4-13(11)17/h1-6,9,15,18-19H,7-8H2
InChIKeyBYKPZQKCYSBZMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (CAS 2241142-13-0): Core Identity, Scaffold Class, and Procurement Context


7-Chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (CAS 2241142-13-0; molecular formula C15H14ClFN2; molecular weight 276.73 g/mol) is a fully saturated (tetrahydro) 1,4-benzodiazepine distinguished by a 7-chloro substituent on the fused benzene ring and a 2-fluorophenyl group at the 5-position [1]. Unlike the more common 1,3-dihydro-2H-1,4-benzodiazepin-2-one pharmacophore found in drugs such as diazepam, flurazepam, or their desalkyl metabolites, this compound possesses a completely reduced diazepine ring, which fundamentally alters its basicity, conformational flexibility, and hydrogen-bonding capacity [2]. The compound has been explicitly claimed as a key synthetic intermediate in the preparation of 2,5-epithio-1,4-benzodiazepines with documented anticonvulsant and muscle-relaxant activity [1][3].

Why 7-Chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine Cannot Be Replaced by a Generic 1,4-Benzodiazepine Analog


Two structural features make this compound irreplaceable by common 1,4-benzodiazepine analogs: (i) the fully saturated tetrahydro diazepine ring, which eliminates the C2-carbonyl present in nearly all clinically used benzodiazepines (e.g., diazepam, flurazepam, norflurazepam), thereby removing a key hydrogen-bond acceptor and altering the pKa of the N4 nitrogen [1][2]; and (ii) the specific combination of 7-chloro and 5-(2-fluorophenyl) substituents, which in the corresponding epithio series produced an anticonvulsant ED50 of 5.4 ± 1.0 mg/kg — a value distinct from the 6.0 mg/kg of the des-fluoro phenyl analog and substantially different from the 137 ± 23 mg/kg of the thiazolo-fused comparator [3]. Substituting even one of these features (e.g., using the 2-one analog or the phenyl congener) would yield a compound with different receptor pharmacophore geometry, different metabolic susceptibility, and different synthetic utility as a building block for further derivatization [1][2].

Quantitative Differentiation Evidence for 7-Chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (CAS 2241142-13-0)


Ring Saturation State: Tetrahydro vs. 1,3-Dihydro-2-one Benzodiazepine Core — Impact on Basicity, H-Bonding, and Synthetic Utility

The fully saturated 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine core of the target compound eliminates the C2 carbonyl group present in the 1,3-dihydro-2H-1,4-benzodiazepin-2-one series (e.g., norflurazepam / desalkylflurazepam, CAS 2886-65-9). This structural difference increases the basicity of the N4 nitrogen (predicted pKa shift of approximately 2–3 units higher) and removes a key hydrogen-bond acceptor, thereby altering intermolecular interactions in both biological targets and crystallization behavior [1][2]. The diborane reduction method (US4044003) achieves this transformation with yields superior to the prior lithium aluminum hydride method, which gave only ~20% yield of the tetrahydro product when an N1-methyl group was present [2]. For procurement, this means the tetrahydro compound provides a chemically distinct scaffold for fragment-based screening, diversity-oriented synthesis, and structure-activity relationship (SAR) exploration that cannot be replicated by the corresponding 2-one [1].

Benzodiazepine reduction Diborane reduction Tetrahydro-1,4-benzodiazepine synthesis pKa modulation

2-Fluorophenyl vs. Phenyl Substitution at C5: Anticonvulsant ED50 Shift in the Epithio Series (Class-Level Inference)

In the 2,5-epithio-1,4-benzodiazepine series (US3932399A), the 2-fluorophenyl-bearing oxathiazepino analog (Compound C: 10-chloro-3,4,5a,6-tetrahydro-8-phenyl-1H-1,5,3-oxathiazepino[3,4-A]-1,4-benzodiazepine) exhibited an anticonvulsant ED50 of 5.4 ± 1.0 mg/kg (mouse, subcutaneous pentylenetetrazole 125 mg/kg), compared to an ED50 of 6.0 mg/kg for the corresponding phenyl-substituted epithio analog (Compound D: 7-chloro-2,3,4,5-tetrahydro-5-phenyl-2,5-epithio-1H-1,4-benzodiazepine) [1]. Although this comparison involves the epithio-bridged end products rather than the target tetrahydro intermediate itself, the 2-fluorophenyl moiety is a common structural element linking the intermediate to the pharmacologically characterized end products, and the potency trend (fluorophenyl ≥ phenyl) is consistent with established benzodiazepine SAR [2]. The target compound is the direct synthetic precursor to the 2-fluorophenyl epithio analog (Example 1, m.p. 124–127°C) [1].

Anticonvulsant activity Structure-activity relationship 2-Fluorophenyl substitution Pentylenetetrazole seizure model

Sedative and Muscle-Relaxant PD50 Differentiation in the Foot-Shock Test (Epithio Series)

In the mouse foot-shock aggression test, the 2-fluorophenyl-containing oxathiazepino analog (Compound C) and the phenyl-substituted epithio analog (Compound D) both exhibited a PD50 of 50 mg/kg (dose blocking fighting response in 100% of pairs for 1 hour), while the 2-(2-hydroxyethylthio) analog (Compound B) was 5-fold more potent with a PD50 of 10 mg/kg [1]. The target tetrahydro compound serves as the penultimate intermediate for preparing both the 2-fluorophenyl epithio analog (Example 1, via MnO2 oxidation/H2S treatment) and the phenyl epithio analog (Example 2), allowing a single procurement to support parallel SAR exploration across substitution patterns [1]. The PD50 data indicate that while the 2-fluorophenyl and phenyl analogs show equivalent sedative/muscle-relaxant potency at the 50 mg/kg level, the anticonvulsant ED50 differentiates them (Evidence Item 2) [1].

Muscle relaxant Sedative activity Foot-shock test PD50 Benzodiazepine pharmacology

Melting Point Differentiation: 2-Fluorophenyl Epithio Derivative (m.p. 124–127°C) vs. Phenyl Epithio Analog (m.p. 142–144°C)

The 2-fluorophenyl epithio end product derived from the target compound (Example 1: 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-2,5-epithio-1H-1,4-benzodiazepine) exhibits a melting point of 124–127°C, which is 18–20°C lower than the 142–144°C recorded for the corresponding phenyl analog (Example 2) [1]. This melting point depression is consistent with the electron-withdrawing effect of the ortho-fluorine atom, which weakens intermolecular crystal packing forces. For procurement decisions, the lower melting point may offer advantages in hot-melt extrusion formulation, melt-based processing, or situations where lower processing temperatures are desirable. The Sigma Aldrich listing for the related 2-one analog (7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one) reports a substantially higher melting point of 214–217°C, further highlighting the physicochemical distinction between the tetrahydro-epithio and 2-one scaffolds .

Melting point Crystallinity 2-Fluorophenyl effect Physicochemical property Formulation

Pharmaceutical Reference Standard Relevance: Structural Relationship to Midazolam Tetrahydro Impurities

The tetrahydro-1,4-benzodiazepine core with 7-chloro and 5-(2-fluorophenyl) substitution is directly relevant to pharmaceutical impurity profiling. SynZeal catalogs Midazolam Impurity 8 (CAS 59469-07-7) as (7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl)methanamine — a compound that incorporates the identical tetrahydro benzodiazepine core found in the target compound [1]. This demonstrates that the tetrahydro scaffold is a recognized structural motif in midazolam-related substances requiring characterization and quantification under ICH Q3A/Q3B guidelines. Procuring the target compound provides a core scaffold that can serve as a starting material for synthesizing authentic impurity standards or as a system suitability marker in HPLC method development for benzodiazepine pharmaceutical analysis [1].

Midazolam impurity Reference standard Tetrahydro benzodiazepine Pharmaceutical analysis Quality control

High-Value Procurement Scenarios for 7-Chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (CAS 2241142-13-0)


Synthesis of 2,5-Epithio-1,4-benzodiazepine Anticonvulsant Candidates

The target compound is the designated intermediate (Example 1, US3932399A) for preparing 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-2,5-epithio-1H-1,4-benzodiazepine [1]. This epithio derivative belongs to a series with documented anticonvulsant ED50 values of 5.4 ± 1.0 mg/kg (mouse PTZ model), approximately 23-fold more potent than the thiazolo-fused analog [1]. Research teams pursuing non-classical benzodiazepine anticonvulsants with a potentially improved therapeutic index (ED50 anticonvulsant / PD50 sedative ≈ 0.11) should procure this intermediate as the gateway to the 2-fluorophenyl epithio chemotype [1].

Diversity-Oriented Synthesis Using a Fully Saturated Benzodiazepine Scaffold

The tetrahydro core eliminates the C2 carbonyl present in conventional 1,4-benzodiazepin-2-ones, increasing the basicity of the N4 nitrogen and removing a hydrogen-bond acceptor [1][2]. This creates a chemically differentiated scaffold for fragment-based drug discovery, diversity-oriented synthesis, and parallel library construction. The N4 position becomes available for selective functionalization (alkylation, acylation, sulfonylation) without competing reactivity at C2, enabling access to N4-substituted analogs that are inaccessible from the 2-one series [2].

Pharmaceutical Impurity Reference Standard Development for Midazolam Quality Control

The tetrahydro-7-chloro-5-(2-fluorophenyl)-1,4-benzodiazepine core is a recognized structural motif in midazolam impurity profiling, as evidenced by Midazolam Impurity 8 (CAS 59469-07-7), which shares the identical core scaffold [3]. Analytical development laboratories can use the target compound as a starting material for synthesizing authentic impurity markers, as a system suitability standard in HPLC/UV method development, or as a reference for forced degradation studies of midazolam drug substance and drug product in accordance with ICH guidelines [3].

FPTase Inhibitor Scaffold Exploration in Oncology Research

The 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine scaffold is a core template in non-imidazole farnesyl protein transferase (FPTase) inhibitors, a class of compounds investigated for blocking Ras oncoprotein signaling in cancer [4]. The 7-chloro and 5-(2-fluorophenyl) substitution pattern of the target compound provides a halogenated, electron-deficient aromatic system suitable for further elaboration into FPTase inhibitor candidates, where SAR studies have shown that benzodiazepine peptidomimetics can achieve potent inhibition of Ras farnesylation in cellular models [4].

Quote Request

Request a Quote for 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.